molecular formula C58H98O26 B600619 Notoginsenoside Fc CAS No. 88122-52-5

Notoginsenoside Fc

Cat. No.: B600619
CAS No.: 88122-52-5
M. Wt: 1211.4 g/mol
InChI Key: XBGLCVZQMWKHFC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions: Notoginsenoside Fc undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to introduce oxygen functionalities.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties .

Comparison with Similar Compounds

Notoginsenoside Fc is unique among saponins due to its specific molecular structure and therapeutic properties. Similar compounds include:

  • Notoginsenoside Fa
  • Ginsenoside Rb1
  • Ginsenoside Rc
  • Notoginsenoside Fe
  • Ginsenoside Rd2
  • Gypenoside IX
  • 20(S)-Ginsenoside Rg3
  • 20®-Ginsenoside Rg3
  • Notoginsenoside SFt3
  • Ginsenoside Rk1
  • Ginsenoside Rg5
  • 20(S)-Ginsenoside Rh2

These compounds share structural similarities but differ in their specific biological activities and therapeutic applications. This compound stands out due to its potent effects on endothelial cell function and mitochondrial protection .

Properties

CAS No.

88122-52-5

Molecular Formula

C58H98O26

Molecular Weight

1211.4 g/mol

IUPAC Name

2-[2-[3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol

InChI

InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-51-46(74)41(69)40(68)31(80-51)23-77-49-44(72)36(64)27(62)21-75-49)25-11-16-57(7)35(25)26(61)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)81-52-47(42(70)38(66)29(19-59)78-52)83-53-48(43(71)39(67)30(20-60)79-53)82-50-45(73)37(65)28(63)22-76-50/h10,25-53,59-74H,9,11-23H2,1-8H3

InChI Key

XBGLCVZQMWKHFC-UHFFFAOYSA-N

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)O)O)O)O)C

melting_point

219 - 223 °C

physical_description

Solid

Origin of Product

United States

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